2-Isopropyl-5-methyl-pyridine is an organic compound classified within the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. This compound features an isopropyl group at the second position and a methyl group at the fifth position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 135.21 g/mol. The compound appears as a colorless to pale yellow liquid with a distinctive odor .
Research indicates that 2-Isopropyl-5-methyl-pyridine exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its interactions with biological systems may involve modulation of enzyme activity or disruption of microbial cell membranes, although specific mechanisms remain to be fully elucidated .
The synthesis of 2-Isopropyl-5-methyl-pyridine can be achieved through several methods:
2-Isopropyl-5-methyl-pyridine finds applications across various fields:
Several compounds share structural similarities with 2-Isopropyl-5-methyl-pyridine. Here are some notable comparisons:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Methyl-5-ethylpyridine | Contains an ethyl group instead of an isopropyl group. | Different alkyl substitution affects reactivity. |
| 2-Isopropyl-5-ethylpyridine | Contains both isopropyl and ethyl groups on the ring. | Unique combination of alkyl groups influences properties. |
| 2-Methyl-5-isopropylpyridine | Positions of isopropyl and methyl groups are swapped. | Variation in substitution pattern alters activity. |
The uniqueness of 2-Isopropyl-5-methyl-pyridine lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .